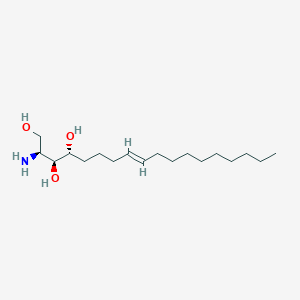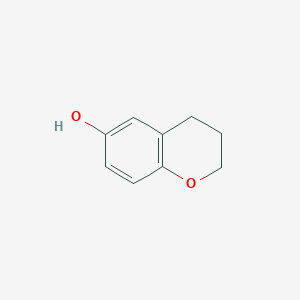
色满-6-醇
概述
描述
Chroman-6-ol (also known as 6-hydroxychroman-2-one) is a naturally occurring compound that has been used in scientific research for decades. Chroman-6-ol is a chroman derivative that can be found in various plants, fungi, and bacteria. Chroman-6-ol is an important intermediate in the biosynthesis of various secondary metabolites and is known to have potent antioxidant and anti-inflammatory properties. In recent years, chroman-6-ol has been studied for its potential therapeutic applications, including the treatment of cancer, diabetes, and other diseases.
科学研究应用
抗炎药
色满-6-醇衍生物已被合成并评估其作为抗炎药的潜力。这些化合物,包括无环酰胺色满、色满酯和色满丙烯酸酯,已显示出对 TNF-α 诱导的内皮细胞 ICAM-1 表达的抑制活性。 结构-活性关系表明酰胺部分的链长、侧链的分支以及苯环上取代基的存在对其抗炎功效有显着影响 .
维生素 E 类似物
色满-6-醇是维生素 E 的功能母体,维生素 E 是一组以其抗氧化特性和抗维生素 E 缺乏症的生物活性而闻名的脂溶性色满醇。 维生素 E 维生素的核心中包含色满-6-醇骨架,这对于它们在清除自由基和分子氧方面的功能至关重要 .
构象分析
色满-6-醇酯的构象特性已通过 X 射线数据、核磁共振技术以及密度泛函理论 (DFT) 计算进行研究。 这些研究有助于了解色满-6-醇衍生物的分子结构和行为,这对于设计具有所需生物活性的化合物至关重要 .
作用机制
Target of Action
Chroman-6-ol is a functional parent of vitamin E . It exhibits biological activity against vitamin E deficiency . The primary targets of Chroman-6-ol are the reactive oxygen species (ROS) in plants and animals, including humans .
Mode of Action
The unique structure of Chroman-6-ol allows it to act as a natural antioxidant . It prevents lipid peroxidation in cellular membranes and quenches harmful reactive oxygen species (ROS) in plants and animals, including humans . The proton of the 6-hydroxy group can quench a reactive radical, leading to a tocopheryl radical that remains stable, depending on the substitution pattern of the ring system .
Biochemical Pathways
Chroman-6-ol is involved in the biosynthetic pathways of tocotrienols, tocomonoenols, tocopherols, and plastochromanol-8 . These pathways consist of several steps, including the transformation of p-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA), which is catalyzed by hydroxyphenylpyruvate dioxygenase (HPPD) .
Result of Action
The primary result of Chroman-6-ol’s action is the prevention of lipid peroxidation in cellular membranes . This helps to maintain the integrity of cells and tissues, reducing the risk of oxidative damage. Additionally, by quenching harmful reactive oxygen species (ROS), Chroman-6-ol can help to protect against oxidative stress, which is associated with various diseases .
安全和危害
未来方向
The recognition of structural and dynamic properties of the chroman-6-ol system, present in all vitamers, seems to be important for the full explanation of the mechanism of the biological activity of vitamin E . The development of potent anti-inflammatory agents, a series of novel chroman derivatives including acyclic amidochromans, chromanyl esters and chromanyl acrylates have been designed, synthesized and fully characterized .
生化分析
Biochemical Properties
Chroman-6-ol is involved in several biochemical reactions due to its antioxidant capabilities. It interacts with enzymes, proteins, and other biomolecules to scavenge free radicals and prevent oxidative damage. One of the primary interactions of chroman-6-ol is with the enzyme lipoxygenase, which it inhibits to prevent lipid peroxidation. Additionally, chroman-6-ol interacts with various proteins involved in the cellular antioxidant defense system, such as glutathione peroxidase and superoxide dismutase .
Cellular Effects
Chroman-6-ol exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, chroman-6-ol has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and enhancing the cell’s ability to combat oxidative stress. Furthermore, chroman-6-ol affects gene expression by modulating the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses .
Molecular Mechanism
At the molecular level, chroman-6-ol exerts its effects through several mechanisms. It binds to and neutralizes reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. Chroman-6-ol also inhibits the activity of enzymes like lipoxygenase and cyclooxygenase, reducing the production of pro-inflammatory mediators. Additionally, chroman-6-ol can modulate gene expression by influencing the activity of transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chroman-6-ol have been observed to change over time. Chroman-6-ol is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that chroman-6-ol maintains its antioxidant properties over extended periods, although its efficacy may decrease with prolonged exposure to oxidative stress. In vitro and in vivo studies have demonstrated that chroman-6-ol can provide sustained protection against oxidative damage in various cell types .
Dosage Effects in Animal Models
The effects of chroman-6-ol vary with different dosages in animal models. At low to moderate doses, chroman-6-ol exhibits protective effects against oxidative stress and inflammation. At high doses, chroman-6-ol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the protective effects .
Metabolic Pathways
Chroman-6-ol is involved in several metabolic pathways, primarily related to its antioxidant function. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the detoxification of reactive intermediates. Chroman-6-ol also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress responses, such as glutathione and NADPH .
Transport and Distribution
Within cells and tissues, chroman-6-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. Chroman-6-ol can accumulate in lipid-rich compartments, such as cellular membranes, where it exerts its antioxidant effects. The localization and accumulation of chroman-6-ol are influenced by its lipophilic nature and interactions with cellular transport mechanisms .
Subcellular Localization
Chroman-6-ol is localized in specific subcellular compartments, where it performs its functions. It is primarily found in the endoplasmic reticulum, mitochondria, and cellular membranes. The subcellular localization of chroman-6-ol is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is crucial for its role in protecting cellular components from oxidative damage .
属性
IUPAC Name |
3,4-dihydro-2H-chromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCJJOLJSBCUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568554 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5614-78-8 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

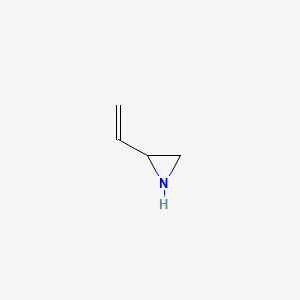



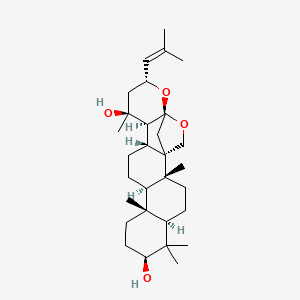
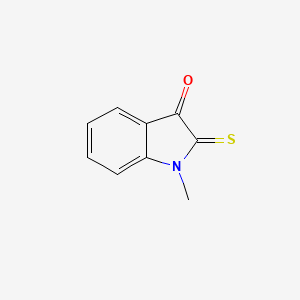
![(2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1254802.png)


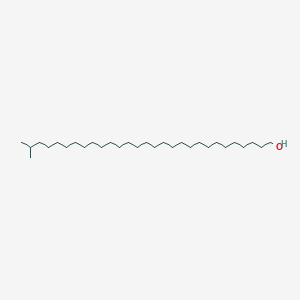
![3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1254809.png)

